An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications, including roles as antimalarial, antibacterial, and anticancer agents.[1] The functionalization of this scaffold offers a rich chemical space for the design of novel therapeutics. This guide focuses on a specific derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, providing a comprehensive overview of its critical physicochemical properties. Understanding these characteristics is paramount in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy.[2][3] This document will delve into the structural attributes, solubility, lipophilicity, and ionization of this compound, offering both theoretical predictions and established experimental protocols for their determination. By presenting this information in a practical and accessible format, we aim to empower researchers to make informed decisions in the optimization of quinoline-based drug candidates.
Introduction: The Significance of the Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged structure in drug design, with numerous derivatives having been successfully developed into clinically used drugs.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial arrangement of pharmacophoric groups. The introduction of a bromine atom at the 6-position and a thiophene ring at the 2-position of the quinoline core, along with a carboxylic acid at the 4-position, creates a molecule with a unique electronic and steric profile. These substitutions are not arbitrary; they are intended to modulate the compound's interaction with biological targets and improve its drug-like properties.
The bromine atom can act as a bioisostere for other groups and can be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The thiophene ring, a common heterocyclic motif in medicinal chemistry, can influence metabolic stability and receptor affinity. The carboxylic acid group is a key determinant of the compound's acidity and, consequently, its ionization state at physiological pH, which in turn affects its solubility and ability to cross biological membranes.
The systematic evaluation of the physicochemical properties of molecules like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a critical step in the drug discovery pipeline.[4][5] These properties are interconnected and collectively determine the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[6] A thorough understanding of these attributes allows for the rational design of molecules with improved developability and a higher probability of clinical success.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any new chemical entity is to establish its molecular structure and derive key computational descriptors. These in silico predictions provide a valuable baseline and guide subsequent experimental work.
2.1. Chemical Structure
The IUPAC name for the compound of interest is 6-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Its structure consists of a quinoline core substituted with a bromine atom at position 6, a thiophene ring at position 2, and a carboxylic acid at position 4.
2.2. Predicted Physicochemical Properties
| Property | 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid[7] | 6-Bromoquinoline-2-carboxylic acid[8] | 2-Bromoquinoline-4-carboxylic acid[9] | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid[10] |
| Molecular Formula | C₁₅H₉BrN₂O₂ | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ | C₁₄H₈BrNO₃ |
| Molecular Weight ( g/mol ) | 329.15 | 252.06 | 252.06 | 318.12 |
| Predicted Melting Point (°C) | 305-307 | - | - | - |
| Predicted Boiling Point (°C) | 526.8 ± 50.0 | - | - | - |
| Predicted Density (g/cm³) | 1.613 ± 0.06 | - | - | - |
| Predicted pKa | 1.80 ± 0.30 | - | - | - |
| XLogP3 | - | 2.7 | 3.3 | 3.2 |
| Hydrogen Bond Donor Count | - | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | - | 3 | 3 | 4 |
| Polar Surface Area (Ų) | - | 50.2 | 50.2 | 63.3 |
Based on these analogs, we can anticipate that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a molecular weight in the range of 300-350 g/mol , a relatively high melting point indicative of a stable crystalline structure, and a calculated LogP suggesting moderate lipophilicity. The presence of the carboxylic acid group will confer acidic properties to the molecule.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and limit the achievable concentrations in systemic circulation.
3.1. Theoretical Considerations
The solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is expected to be pH-dependent due to the presence of the ionizable carboxylic acid group. At low pH, the carboxylic acid will be protonated and in its less soluble, neutral form. As the pH increases above the pKa of the carboxylic acid, it will become deprotonated to form a carboxylate anion, which is significantly more water-soluble. The quinoline nitrogen is weakly basic and will be protonated only at very low pH values.
3.2. Experimental Protocol for Solubility Determination
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Protocol: Shake-Flask Solubility Assay
-
Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.
Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key parameter that influences a drug's absorption, distribution, and interaction with its target. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.
4.1. Theoretical Considerations
The XLogP3 values for analogous compounds suggest that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a LogP in the range of 2.5 to 3.5. This indicates a moderate level of lipophilicity, which is often a desirable characteristic for orally administered drugs, as it represents a balance between aqueous solubility and membrane permeability. The LogD of this compound will be highly dependent on pH. At pH values below its pKa, the LogD will be close to the LogP. As the pH increases and the compound ionizes, the LogD will decrease significantly, reflecting the increased partitioning into the aqueous phase.
4.2. Experimental Protocol for LogD Determination
The shake-flask method is also the gold standard for determining LogD.
Protocol: Shake-Flask LogD Assay
-
Buffer and Octanol Preparation: Prepare a pH 7.4 buffer and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
-
Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Logical Relationship of Physicochemical Properties
Caption: Interplay of key physicochemical properties in drug absorption.
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The pKa is a measure of the acidity of a compound. For 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, the pKa of the carboxylic acid group will determine the ratio of the ionized to the un-ionized form at any given pH. This is critical for predicting its behavior in different physiological compartments.
5.1. Theoretical Considerations
The predicted pKa for the analogous 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is 1.80 ± 0.30.[7] This suggests that the carboxylic acid in our target molecule is quite acidic. At physiological pH (around 7.4), the carboxylic acid will be almost completely ionized.
5.2. Experimental Protocol for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.
Protocol: Potentiometric pKa Determination
-
Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Sophisticated software can be used to derive the pKa from the titration data.
Spectral Characterization
While no specific spectral data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is currently available, the following are the expected characteristic signals based on its structure and data from related compounds.
6.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum would be complex, with distinct signals for the protons on the quinoline and thiophene rings. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom. For example, in the related 6-bromoquinoline, aromatic protons appear in the range of 7.3 to 8.9 ppm.[11]
6.2. Mass Spectrometry
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks for the molecular ion (M and M+2) of nearly equal intensity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. While experimental data for this specific molecule is sparse, by leveraging data from analogous compounds and established experimental protocols, researchers can systematically characterize this and other novel quinoline derivatives. A thorough understanding of solubility, lipophilicity, and ionization is essential for the rational design of drug candidates with optimized ADME properties. Future work should focus on the experimental determination of these properties for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid to validate the predictions made in this guide and to further inform its potential as a therapeutic agent. The synthesis of this compound, likely through a variation of known methods for similar quinoline carboxylic acids, would be the first step towards this goal.[12][13][14]
References
-
Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]
-
Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]
-
Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. Retrieved from [Link]
-
G. Tarcsay, G. M. Keseru. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
-
J. Agric. Food Chem. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Kynurenine pathway. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
-
Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]
-
Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. jbino.com [jbino.com]
- 7. 5109-99-9 CAS MSDS (6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | C14H8BrNO3 | CID 686152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 12. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 14. atlantis-press.com [atlantis-press.com]
